Hydroxydonepezil
CAS No.: 197010-20-1
Cat. No.: VC21345660
Molecular Formula: C24H29NO4
Molecular Weight: 395.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 197010-20-1 |
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Molecular Formula | C24H29NO4 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 |
Standard InChI Key | QKRVJLPAJNHQKT-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC |
Appearance | Pale Beige Solid |
Melting Point | >145°C |
Chemical Properties and Structure
Molecular Identity and Classification
Metabolic Origin and Formation
Metabolic Pathways of Donepezil
Donepezil undergoes extensive metabolism in the liver through multiple pathways. Research using liver microsomes has identified four primary metabolic routes: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation . Within this metabolic framework, hydroxydonepezil emerges as a product of the hydroxylation pathway.
A comprehensive in vitro metabolism study using liquid chromatography-tandem mass spectrometry identified a total of 21 donepezil metabolites across human, mouse, and rat liver microsomes . This research demonstrates the complexity of donepezil's metabolic profile and highlights the importance of understanding each metabolite's properties and potential biological effects.
Species-Specific Metabolism
Comparative analysis of donepezil metabolism reveals interesting species differences. The study identified:
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17 metabolites in human liver microsomes
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21 metabolites in mouse liver microsomes
These findings suggest subtle variations in metabolic processing across species, which has important implications for preclinical studies and their translation to human clinical applications. Hydroxydonepezil appears to be formed across all species tested, indicating it is a conserved metabolic product.
Analytical Detection and Characterization Methods
Advanced Analytical Techniques
The detection and characterization of hydroxydonepezil relies on sophisticated analytical methods. The most commonly employed technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which enables precise identification based on mass spectral patterns and retention times .
In one noteworthy study, researchers employed a non-targeted metabolomics approach combined with molecular networking to comprehensively analyze donepezil metabolism . This methodology involved:
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Sample preparation via microsomal incubation with donepezil and β-NADPH
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LC-MS/MS analysis of the resulting metabolites
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Data processing using Compound Discoverer 2.1 software
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Multivariate analysis through principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA)
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Structure confirmation through MS/MS fragmentation pattern comparison
Multivariate Analysis in Metabolite Identification
The application of multivariate statistical analysis represents a significant advancement in metabolite identification. By employing PCA and OPLS-DA, researchers can effectively distinguish metabolite signals from background noise and identify significant differences between experimental groups . The S-plot generated from OPLS-DA analysis allows for the assessment of variable importance in group separation, with compounds exhibiting p>0.01 considered potential metabolites.
Pharmaceutical Applications and Significance
Reference Standard in Quality Control
Relationship to Donepezil's Mechanism of Action
Donepezil's Primary Mechanism
To contextualize the potential significance of hydroxydonepezil, it's important to understand the parent drug's mechanism. Donepezil is a reversible acetylcholinesterase (AChE) inhibitor that increases acetylcholine levels in the brain by preventing its breakdown . This mechanism addresses one factor in Alzheimer's disease pathology—low acetylcholine levels—which helps improve cognitive function by enhancing neurotransmission .
Modern Synthetic Approaches
Recent advances in pharmaceutical chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing donepezil and potentially its derivatives. A notable approach involves sequential-flow synthesis using heterogeneous catalysis and hydrogenation .
This atom-economical synthesis method:
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Utilizes inexpensive, commercially available precursors
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Employs heterogeneous catalytic addition and condensation reactions
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Focuses on skeletal transformation and bond formation through hydrogenation
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Produces water as the sole byproduct
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Implements appropriate continuous-flow processes for one-flow synthesis
Such synthetic innovations could potentially be adapted for the efficient production of hydroxydonepezil or for developing novel therapeutic agents based on this structural scaffold.
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